1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide
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Overview
Description
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a sulfonamide group
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Coupling with Piperidine: The pyridine intermediate is then coupled with piperidine under specific reaction conditions, often involving a base and a coupling agent.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound also features a trifluoromethyl group attached to a pyridine ring but has a piperazine ring instead of a piperidine ring.
4-Amino-2-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group attached to a pyridine ring with an amino group at the 4-position.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2S/c12-11(13,14)10-7-8(1-4-16-10)17-5-2-9(3-6-17)20(15,18)19/h1,4,7,9H,2-3,5-6H2,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPJINEXBFFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2=CC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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